molecular formula C21H17FN4O2 B2729176 N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-30-3

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2729176
CAS No.: 921574-30-3
M. Wt: 376.391
InChI Key: SIYMDVGAEUKXFO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and various substituents such as a fluorobenzyl group, a methyl group, and a phenyl group

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction forms the pyrazolo[4,3-c]pyridine core, which can then be further modified through reductive desulfurization, hydrolysis, and coupling reactions to introduce the desired substituents . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the enzyme pantothenate synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antitubercular effects . The compound may also interact with other enzymes and receptors, disrupting key cellular pathways and processes.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse biological activities.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-25-12-17(20(27)23-11-14-7-9-15(22)10-8-14)19-18(13-25)21(28)26(24-19)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYMDVGAEUKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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